Cas no 76674-14-1 (1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-)
76674-14-1 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
Numero CAS:76674-14-1
MF:C16H13F2N3O
MW:301.290730237961
CID:567645
PubChem ID:131279
Update Time:2025-04-19
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
- 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
- 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol;1-(2,3-Dimethylphenyl) piperazine monohydrochloride
- 1H-1,2,4-Triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)
- 1H-1,2,4-Triazole-1-ethanol,alpha,alpha-bis(4-fluorophenyl)
- 1,1-Bis(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
- DTXSID90997990
- alpha,alpha-Bis(4-fluorophenyl)-as-triazoleethanol
- alpha,alpha-Bis(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol
- 1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
- R 151885
- SCHEMBL9661013
- R151885
- 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-fluorophenyl)-
- A839985
- 1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)-
- 76674-14-1
- 1,1-Bis(4-Fluorophenyl)-2-(1,2,4-Triazol-1-ylEthanol
- R-151885
- 1,1-Di(4-fluorophenyl)-2-(1,2,4-triazole-1-yl)-ethanol
- ICI 151291
- AKOS040753683
-
- Inchi: 1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2
- Chiave InChI: OGZYWIZILQBEJI-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(CN1C=NC=N1)O
Proprietà calcolate
- Massa esatta: 301.10300
- Massa monoisotopica: 301.103
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 50.9Ų
Proprietà sperimentali
- Densità: 1.3015 (estimate)
- Punto di ebollizione: 494.8°C at 760 mmHg
- Punto di infiammabilità: 253.1°C
- Indice di rifrazione: 1.6
- PSA: 50.94000
- LogP: 2.49240
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Informazioni sulla sicurezza
- Condizioni di conservazione:Ventilazione del magazzino e essiccazione a bassa temperatura
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
76674-14-1 (1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-) Prodotti correlati
- 76674-21-0(flutriafol)
- 81886-51-3(2-Desfluoro Fluconazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti